molecular formula C29H28ClFN6O3S B13821477 7-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide

7-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B13821477
M. Wt: 595.1 g/mol
InChI Key: GIRLINXZWYPNQT-UHFFFAOYSA-N
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Description

The compound 7-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide is a derivative of fluoroquinolone, a class of synthetic antimicrobial agents. Fluoroquinolones are known for their broad-spectrum antibacterial activity, making them essential in treating various infectious diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the fluoroquinolone core. The key steps include:

    Formation of the quinoline core: This is typically achieved through a cyclization reaction involving aniline derivatives and β-ketoesters.

    Introduction of the piperazine moiety: The piperazine ring is introduced at the C7 position of the quinoline core through nucleophilic substitution reactions.

    Attachment of the 3-chlorophenyl group: This involves acylation reactions using 3-chlorobenzoyl chloride.

    Formation of the thiadiazole ring: This is achieved through cyclization reactions involving thiosemicarbazide and appropriate aldehydes.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

The compound has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the piperazine and thiadiazole rings in this compound enhances its lipophilicity and antimicrobial potency, making it more effective against resistant bacterial strains .

Properties

Molecular Formula

C29H28ClFN6O3S

Molecular Weight

595.1 g/mol

IUPAC Name

7-[4-(3-chlorobenzoyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide

InChI

InChI=1S/C29H28ClFN6O3S/c1-2-4-25-33-34-29(41-25)32-27(39)21-16-37(19-7-8-19)23-15-24(22(31)14-20(23)26(21)38)35-9-11-36(12-10-35)28(40)17-5-3-6-18(30)13-17/h3,5-6,13-16,19H,2,4,7-12H2,1H3,(H,32,34,39)

InChI Key

GIRLINXZWYPNQT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCN(CC4)C(=O)C5=CC(=CC=C5)Cl)C6CC6

Origin of Product

United States

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